N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide is represented by the formula C14H20N2O4S . More detailed structural information can be found in dedicated chemical databases .Physical And Chemical Properties Analysis
N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide has the molecular formula C14H20N2O4S . Detailed physical and chemical properties can be found in dedicated chemical databases .Scientific Research Applications
Antimicrobial Applications
Sulfonamide compounds have been synthesized and evaluated for their antimicrobial properties. For example, Darwish et al. (2014) synthesized novel heterocyclic compounds bearing a sulfonamide moiety, showing promising results as antimicrobial agents against various bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Inhibition of Enzymatic Activity
Sulfonamides have been researched for their ability to inhibit carbonic anhydrase, an enzyme involved in critical physiological processes. Carta et al. (2017) explored sulfonamide derivatives structurally related to pritelivir for their inhibitory action on several human carbonic anhydrase isoforms, discovering low nanomolar inhibition values and potential pharmacological applications (Carta et al., 2017).
Metabolic Stability Improvement
Research into enhancing the metabolic stability of pharmacological compounds is vital. Stec et al. (2011) studied various 6,5-heterocycles to improve the metabolic stability of PI3Kα and mTOR inhibitors, highlighting the potential for creating more stable and effective therapeutic agents (Stec et al., 2011).
Chemical Analysis Techniques
The development of analytical methods for sulfonamide compounds is crucial for various applications, including environmental monitoring and pharmaceutical analysis. Klaffenbach et al. (1993) described a method for the gas chromatographic analysis of sulfonylurea herbicides, overcoming challenges related to their thermal instability (Klaffenbach, Holland, & Lauren, 1993).
Prodrug Development
The concept of prodrug development to improve the properties of pharmacological agents includes the modification of sulfonamide compounds. Larsen, Bundgaard, and Lee (1988) investigated various N-acyl derivatives of N-methylsulfonamides as potential prodrugs, aiming to enhance water solubility and physiological stability, which is crucial for the effective delivery and action of therapeutic agents (Larsen, Bundgaard, & Lee, 1988).
Safety and Hazards
properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-2-[methyl(methylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-16(15(18)10-17(2)22(3,19)20)9-14-8-12-6-4-5-7-13(12)11-21-14/h4-7,14H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCPJOJEORGDHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)CN(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide |
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